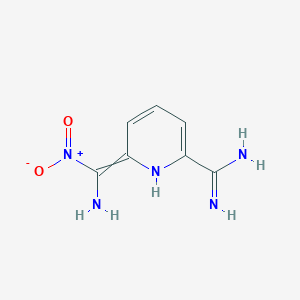
N2,N2-dihydroxypyridine-2,6-dicarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N2-dihydroxypyridine-2,6-dicarboximidamide: is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of two hydroxyl groups and two carboximidamide groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2,N2-dihydroxypyridine-2,6-dicarboximidamide typically involves the coupling of pyridine-2,6-dicarbonyl dichloride with hydroxylamine. The reaction is carried out in a solvent such as dichloromethane or acetone, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using appropriate catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: N2,N2-dihydroxypyridine-2,6-dicarboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding oxo derivatives.
Reduction: The carboximidamide groups can be reduced to form amine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N2,N2-dihydroxypyridine-2,6-dicarboximidamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and coordination compounds.
Medicine: Explored for its potential therapeutic applications due to its enzyme inhibitory properties.
Industry: Utilized in the development of sensors and recognition systems for detecting metal ions.
Mechanism of Action
The mechanism of action of N2,N2-dihydroxypyridine-2,6-dicarboximidamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes such as carbonic anhydrase and cholinesterase, thereby inhibiting their activity . The hydroxyl and carboximidamide groups play a crucial role in the binding process, forming hydrogen bonds and other interactions with the enzyme’s active site.
Comparison with Similar Compounds
Pyridine-2,6-dicarboxamide: Similar structure but lacks hydroxyl groups.
Pyridine-2,6-dicarboxylic acid: Contains carboxyl groups instead of carboximidamide groups.
Pyridine-2,6-dicarboxylic acid chloride: Used as a precursor in the synthesis of N2,N2-dihydroxypyridine-2,6-dicarboximidamide.
Uniqueness: this compound is unique due to the presence of both hydroxyl and carboximidamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in chemistry, biology, and medicine.
Properties
Molecular Formula |
C7H9N5O2 |
|---|---|
Molecular Weight |
195.18 g/mol |
IUPAC Name |
6-[amino(nitro)methylidene]-1H-pyridine-2-carboximidamide |
InChI |
InChI=1S/C7H9N5O2/c8-6(9)4-2-1-3-5(11-4)7(10)12(13)14/h1-3,11H,10H2,(H3,8,9) |
InChI Key |
GBIMZLOPDFFATE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N)[N+](=O)[O-])NC(=C1)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1H-imidazole](/img/structure/B11785191.png)


![Methyl 2-(2-hydroxy-1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B11785203.png)
![2-Amino-1-(1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)ethanone](/img/structure/B11785211.png)


![Ethyl 8-bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylate](/img/structure/B11785234.png)

![(6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanamine](/img/structure/B11785243.png)

![Methyl 2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B11785254.png)

